Thermal Stability and Crystalline Integrity: MP/BP Advantage over Methyl and Fluoro Analogs
The melting point of 4-(trifluoromethyl)benzonitrile (39-41°C) is significantly higher than that of its 4-methyl analog (26-28°C) and slightly higher than its 4-fluoro analog (33-36°C) . This difference arises from the dense, hydrogen-bonded network formed by the -CF3 group in the solid state [1]. Conversely, its boiling point (80-81°C at 20 mmHg) is notably lower than that of 4-methylbenzonitrile (103-106°C at 20 mmHg) and 4-fluorobenzonitrile (188°C at 750 mmHg) , reflecting weaker intermolecular forces in the liquid phase. This thermal profile directly impacts large-scale handling and purification processes.
| Evidence Dimension | Melting Point (mp) and Boiling Point (bp) |
|---|---|
| Target Compound Data | mp: 39-41°C; bp: 80-81°C at 20 mmHg |
| Comparator Or Baseline | 4-Methylbenzonitrile (mp: 26-28°C; bp: 103-106°C at 20 mmHg) ; 4-Fluorobenzonitrile (mp: 33-36°C; bp: 188°C at 750 mmHg) |
| Quantified Difference | mp is +11 to +13°C higher vs. methyl analog; bp is -23 to -25°C lower at 20 mmHg vs. methyl analog |
| Conditions | Standard atmospheric pressure; literature values from reputable chemical vendors and databases. |
Why This Matters
A higher melting point simplifies handling as a crystalline solid and can improve storage stability, while a lower boiling point under reduced pressure allows for energy-efficient purification via vacuum distillation compared to non-fluorinated analogs.
- [1] Boitsov, V. M., et al. (2002). 4-(Trifluoromethyl)benzonitrile. Acta Crystallographica Section C, C58(2), o93-o95. View Source
